molecular formula C10H13ClO2 B2607535 2-(4-Chlorophenoxy)-2-methylpropan-1-ol CAS No. 14200-96-5

2-(4-Chlorophenoxy)-2-methylpropan-1-ol

Cat. No.: B2607535
CAS No.: 14200-96-5
M. Wt: 200.66
InChI Key: WQAGJZPXZKSOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated phenol derivative, which means it contains a phenol group (a benzene ring with a hydroxyl group) substituted with a chlorine atom and a methyl group

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Future Directions

The future directions for a compound refer to potential applications or areas of research. Specific information on the future directions for “2-(4-Chlorophenoxy)-2-methylpropan-1-ol” is not available in the searched resources .

Mechanism of Action

Target of Action

It is structurally similar to clofibrate , a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .

Mode of Action

Based on its structural similarity to clofibrate , it may also act by increasing the activity of lipoprotein lipase, leading to increased lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .

Biochemical Pathways

Based on its similarity to clofibrate , it may affect lipid metabolism pathways, particularly those involving lipoproteins. The compound may promote the breakdown of triglycerides in lipoproteins, leading to changes in lipoprotein composition and potentially affecting downstream lipid metabolism processes .

Pharmacokinetics

Based on its structural similarity to clofibrate , it may be expected to have similar pharmacokinetic properties. Clofibrate is known to be well-absorbed and undergoes extensive metabolism in the liver .

Result of Action

Based on its similarity to clofibrate , it may lead to changes in lipoprotein composition, specifically a decrease in VLDL and an increase in HDL . This could potentially lead to a reduction in serum triglycerides and cholesterol, which are risk factors for cardiovascular disease .

Action Environment

It is known that many factors can influence the action of similar compounds, including individual genetic variations, diet, and other environmental exposures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 4-chlorophenol with 2-methylpropan-1-ol in the presence of a base. One common method is to use sodium hydroxide (NaOH) as the base and carry out the reaction under reflux conditions. The reaction can be represented as follows:

4-Chlorophenol+2-Methylpropan-1-olNaOH, refluxThis compound\text{4-Chlorophenol} + \text{2-Methylpropan-1-ol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-Chlorophenol+2-Methylpropan-1-olNaOH, reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: The major products can include 2-(4-chlorophenoxy)-2-methylpropanal or 2-(4-chlorophenoxy)-2-methylpropanone.

    Reduction: The major product is 2-(4-phenoxy)-2-methylpropan-1-ol.

    Substitution: The products depend on the substituent introduced, such as 2-(4-aminophenoxy)-2-methylpropan-1-ol or 2-(4-thiophenoxy)-2-methylpropan-1-ol.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A herbicide used to control broadleaf weeds.

    2-(4-Chlorophenoxy)-2-methylpropanoic acid: A compound with similar structural features but different functional groups.

    4-Chlorophenol: A precursor in the synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGJZPXZKSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from clofibric acid (Aldrich Chem. Co.) and lithium aluminum hydride.
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